Chemical structure of Olopatadine-d6 Hydrochloride
Chemical structure of Olopatadine-d6 Hydrochloride
Precision Bioanalysis of Tricyclic Antihistamines via Stable Isotope Dilution
Executive Summary
This technical guide analyzes the chemical structure and application of Olopatadine-d6 Hydrochloride , the hexadeuterated isotopologue of the second-generation antihistamine Olopatadine. Primarily utilized as an Internal Standard (IS) in LC-MS/MS bioanalysis, this compound is critical for the accurate quantification of Olopatadine in biological matrices (plasma, tear fluid).
This document details the structural integrity, physicochemical properties, and validated experimental workflows required to mitigate matrix effects and ensure high-fidelity pharmacokinetic (PK) data.
Chemical Architecture & Isotopic Design
Structural Identity
Olopatadine-d6 Hydrochloride is the hydrochloride salt of the deuterated form of (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid.
The critical structural feature is the Z-configuration of the exocyclic double bond. The Z-isomer is the pharmacologically active species (H1-receptor antagonist), whereas the E-isomer is considered a related impurity.
Isotopic Labeling Site: The "d6" designation typically refers to the substitution of six hydrogen atoms with deuterium on the N,N-dimethyl moiety of the propylidene side chain.
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Chemical Formula:
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Molecular Weight: ~379.91 g/mol (Free base d6: ~343.45 g/mol + HCl: 36.46)
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Unlabeled Parent Mass: 337.17 g/mol (Free base)
Physicochemical Properties Data
| Property | Specification | Technical Insight |
| Appearance | White to off-white solid | Hygroscopic; store in desiccator. |
| Solubility | Water, Methanol, DMSO | The HCl salt form significantly enhances aqueous solubility compared to the zwitterionic free base. |
| pKa | ~9.6 (Amine), ~4.0 (Carboxyl) | Amphoteric nature requires careful pH control during Liquid-Liquid Extraction (LLE). |
| LogP | ~1.3 (at pH 7.4) | Moderately lipophilic; suitable for Reverse Phase (C18) chromatography. |
| Isomeric Purity | >99% Z-isomer | Critical: Solutions exposed to UV light can undergo photo-isomerization to the inactive E-isomer. |
Bioanalytical Application: LC-MS/MS Methodology
The Role of Deuterium (Mechanistic Insight)
In quantitative bioanalysis, Olopatadine-d6 is superior to structural analogues (e.g., doxepin) because it shares the exact retention time and ionization efficiency as the analyte.
The Co-Elution Advantage: Because the physicochemical properties of the d6-isotopologue are virtually identical to the analyte, they co-elute. Any suppression or enhancement of ionization caused by the biological matrix (phospholipids, salts) at that specific retention time affects both the analyte and the IS equally. The ratio remains constant, ensuring accuracy.
Mass Spectrometry Transitions
The d6-labeling on the dimethylamine group necessitates specific transition monitoring.
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Ionization: Positive Electrospray Ionization (ESI+).
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Precursor Ion: Protonated molecule
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Transition Logic Diagram: The following diagram illustrates the fragmentation logic. Note that if the fragmentation pathway cleaves the dimethylamine tail (the site of the d6 label), the IS and Analyte might produce the same daughter ion. Therefore, it is often preferable to monitor a transition that retains the side chain or rely on the precursor mass separation.
Figure 1: Mass Spectrometry Fragmentation Logic. Note that common transitions for Olopatadine often utilize the stable tricyclic core fragment (m/z 165). Because the d6 label is on the side chain, it is lost during this specific fragmentation, resulting in identical product ions. Specificity is maintained via the precursor mass difference (338 vs 344).
Validated Experimental Protocol
Sample Preparation (Protein Precipitation)
This protocol minimizes hydrolysis of the d6-label and prevents E/Z isomerization.
Reagents:
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IS Working Solution: Olopatadine-d6 HCl (500 ng/mL in Methanol).
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Extraction Solvent: Acetonitrile with 0.1% Formic Acid (Acidification breaks protein binding).
Workflow:
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Aliquot: Transfer 50 µL of plasma/tear fluid to a 96-well plate.
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Spike: Add 20 µL of IS Working Solution.
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Precipitate: Add 200 µL of Extraction Solvent. Vortex vigorously for 2 minutes.
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Clarify: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
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Dilute: Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).
Chromatographic Conditions
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Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 3 minutes.
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Flow Rate: 0.4 mL/min.
Protocol Visualization
Figure 2: High-Throughput Bioanalytical Workflow for Olopatadine Quantification.
Stability & Handling Guidelines
Photo-Isomerization
Olopatadine is a photo-labile compound. Exposure to ambient laboratory light can cause the Z-isomer (active) to flip to the E-isomer (impurity).
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Protocol: All extraction steps must be performed under yellow (sodium vapor) light or in amber glassware.
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Verification: The LC method must be capable of resolving the Z and E isomers to ensure the d6 standard has not degraded.
Deuterium Exchange
The C-D bonds on the methyl groups are generally stable. However, exposure to extremely high pH (>12) for extended periods can lead to deuterium-hydrogen exchange. Maintain pH < 10 during handling.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282411, Olopatadine Hydrochloride. Retrieved from [Link]
- Fujita, T., et al. (2018).Simultaneous determination of olopatadine and its metabolites in human plasma using LC-MS/MS. Journal of Chromatography B.
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U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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European Medicines Agency (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
